1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
Description
1-[2-(4-Chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative featuring a morpholine moiety and a 4-chlorophenoxyethyl substituent. The compound’s core structure combines a benzimidazole ring (a bicyclic system with two nitrogen atoms) with morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. The 4-chlorophenoxyethyl group likely influences lipophilicity and bioavailability, as seen in related compounds .
Properties
IUPAC Name |
4-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-5-7-17(8-6-16)26-14-11-24-19-4-2-1-3-18(19)22-20(24)15-23-9-12-25-13-10-23/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIMTEMZLGECOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2-(4-chlorophenoxy)ethylamine with benzimidazole derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with morpholine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities. The presence of the morpholine moiety and the chlorophenoxy group contributes to its potential pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer properties. For instance, 1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound showed cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, has been documented.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a promising role for this compound as a potential antimicrobial agent, especially in treating infections caused by resistant strains .
Neuropharmacological Applications
The morpholine component suggests potential applications in neuropharmacology. Research has indicated that similar compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine.
Case Study:
In an animal model, administration of this compound resulted in significant improvements in behavioral tests associated with anxiety and depression. The compound's ability to cross the blood-brain barrier may enhance its efficacy as a neuroactive agent .
SGLT2 Inhibition
Emerging research highlights the role of this compound as a potential SGLT2 inhibitor, which is crucial for managing diabetes and related metabolic disorders.
Case Study:
A patent application describes the synthesis of derivatives that include this compound as key intermediates in developing SGLT2 inhibitors. These inhibitors are known to lower blood glucose levels by preventing glucose reabsorption in the kidneys .
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the morpholine ring can improve its solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Substituent Position : The position of the morpholine group (e.g., at position 1 or 2) and the nature of aryl/alkyl substituents significantly affect physicochemical properties. For instance, the 4-chlorophenyl group in compound 2c enhances thermal stability (melting point >130°C), while the 4-propoxyphenethyl group in PF-CBP1 increases molecular weight and lipophilicity .
- Synthetic Yields : Yields for benzimidazole-morpholine derivatives range from 63% to 89%, depending on substituent complexity. The target compound’s synthesis would likely require optimization similar to these analogs .
Physicochemical Properties
Key Observations :
Pharmacological Potential
While direct activity data for the target compound are unavailable, related benzimidazole-morpholine hybrids show diverse bioactivity:
- Anticancer Activity : PF-CBP1 inhibits CBP bromodomains (IC50 < 1 µM), suggesting that morpholine-benzimidazole hybrids can target epigenetic regulators .
- Antifungal Potential: Difenoconazole (a triazole fungicide with chlorophenoxy groups) shares structural motifs with the target compound, hinting at possible antifungal applications .
- Metabolic Stability : Metabolites like 5-ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzodiazole indicate that morpholine groups may enhance resistance to oxidative degradation.
Biological Activity
1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article discusses its biological activity, including antiproliferative, antimicrobial, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C_{15}H_{18}ClN_{3}O
- Molecular Weight : 293.78 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its effects against cancer cell lines and microbial strains. Below are the primary areas of biological activity:
Antiproliferative Activity
Recent studies have shown that derivatives of benzodiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values indicating their effectiveness in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 16.38 | |
| Similar derivatives | A549 (lung cancer) | 29.39 |
The mechanism of action often involves apoptosis induction through mitochondrial pathways, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which activates caspases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values provide insights into its effectiveness.
| Microbial Strain | MIC (μg/mL) | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | 8 | Strong | |
| Streptococcus faecalis | 4 | Strong | |
| Candida albicans | 64 | Moderate | |
| Aspergillus niger | 64 | Moderate |
These results indicate that the compound exhibits significant antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating infections .
Study on Antiproliferative Effects
In a study published in Molecules, researchers synthesized various benzimidazole derivatives and evaluated their antiproliferative effects. Among these, a compound structurally similar to our target compound showed promising results with an IC50 value of 16.38 μM against the MDA-MB-231 cell line, indicating strong anticancer properties .
Antifungal Activity Assessment
Another relevant study assessed antifungal activities against Candida albicans and Aspergillus niger. The tested compound exhibited moderate antifungal activity with MIC values of 64 μg/mL for both strains. The introduction of substituents on the phenyl ring was found to enhance antifungal potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
